(4-(5-Chlorothiophen-2-yl)pyrrolidin-3-yl)methanol
Description
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Properties
IUPAC Name |
[4-(5-chlorothiophen-2-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNOS/c10-9-2-1-8(13-9)7-4-11-3-6(7)5-12/h1-2,6-7,11-12H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPPWTVZVBYNCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=C(S2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(5-Chlorothiophen-2-yl)pyrrolidin-3-yl)methanol is a derivative of pyrrolidine and thiophene, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, providing an overview of its pharmacological properties and potential applications.
Chemical Structure and Properties
The molecular formula of (4-(5-Chlorothiophen-2-yl)pyrrolidin-3-yl)methanol is with a molecular weight of 229.73 g/mol. The presence of the chlorinated thiophene moiety is significant as it may influence the compound's reactivity and interaction with biological targets.
Synthesis
The synthesis of (4-(5-Chlorothiophen-2-yl)pyrrolidin-3-yl)methanol typically involves:
- Formation of the Pyrrolidine Ring : This can be achieved through various synthetic strategies, including cyclization reactions.
- Chlorination of Thiophene : The thiophene ring is chlorinated to introduce the chlorine substituent.
- Final Assembly : The pyrrolidine and thiophene components are combined to yield the target compound.
The biological activity of (4-(5-Chlorothiophen-2-yl)pyrrolidin-3-yl)methanol is primarily attributed to its ability to interact with various biological macromolecules, potentially acting as an enzyme inhibitor or receptor modulator. The presence of both the pyrrolidine and thiophene rings allows for diverse interactions through hydrogen bonding and hydrophobic interactions.
Pharmacological Studies
Recent studies have highlighted several pharmacological properties:
- Antiviral Activity : Research indicates that compounds with similar structures exhibit inhibitory effects on viral proteases, particularly against SARS-CoV-2 .
- Anti-inflammatory Effects : Compounds containing thiophene rings have been associated with anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases.
- Neuropharmacological Effects : Some derivatives have shown promise in modulating neurotransmitter systems, indicating potential use in treating neurological disorders .
Case Study 1: Inhibition of Viral Proteases
In a study focusing on non-covalent inhibitors of SARS-CoV-2 papain-like protease (PLpro), derivatives similar to (4-(5-Chlorothiophen-2-yl)pyrrolidin-3-yl)methanol demonstrated significant binding affinity to the enzyme's active site. This suggests that modifications to the thiophene and pyrrolidine structures can enhance antiviral efficacy .
Case Study 2: Anti-inflammatory Properties
A comparative analysis of various thiophene derivatives revealed that those with a pyrrolidine component exhibited reduced inflammatory markers in vitro. This was attributed to their ability to inhibit pro-inflammatory cytokine production.
Case Study 3: Neuropharmacological Activity
Research investigating the effects of thiophene-containing compounds on neurotransmitter receptors indicated that certain derivatives could act as selective modulators, influencing serotonin and dopamine pathways. This positions them as potential candidates for further development in neuropharmacology .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
